

3-Amino-1-cyclohexylpropan-1-ol CAS number and identification

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Compound of Interest

Compound Name: 3-Amino-1-cyclohexylpropan-1-ol

Cat. No.: B1376742

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In-Depth Technical Guide: 3-Amino-1-cyclohexylpropan-1-ol

CAS Number: 126679-00-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-1-cyclohexylpropan-1-ol**, a versatile building block with applications in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists. This document outlines its chemical identity, physical properties, synthetic approaches, and its role in relevant biological signaling pathways.

Chemical Identification and Properties

3-Amino-1-cyclohexylpropan-1-ol is a chiral amino alcohol. Its structure features a cyclohexyl group and a primary amine, which contribute to its utility as a scaffold in the design of targeted therapeutics.

Table 1: Chemical Identifiers for **3-Amino-1-cyclohexylpropan-1-ol**

Identifier	Value
CAS Number	126679-00-3[1][2][3][4][5][6][7]
Molecular Formula	C ₉ H ₁₉ NO[1][2][3][4][6][7]
Molecular Weight	157.25 g/mol [1][4][5][7]
IUPAC Name	3-amino-1-cyclohexylpropan-1-ol[1][4]
InChI Key	XCLDJLVBFPDGM-UHFFFAOYSA-N[1][5]
Canonical SMILES	C1CCC(CC1)C(CCN)O[1]

Table 2: Computed Physicochemical Properties of **3-Amino-1-cyclohexylpropan-1-ol**

Property	Value	Source
XLogP3	1.4	PubChem[1][4]
Hydrogen Bond Donor Count	2	PubChem[1][4]
Hydrogen Bond Acceptor Count	2	PubChem[1][4]
Rotatable Bond Count	3	PubChem[1][4]
Exact Mass	157.146664230 Da	PubChem[1][4]
Monoisotopic Mass	157.146664230 Da	PubChem[1][4]
Topological Polar Surface Area	46.3 Å ²	PubChem[1][4]
Heavy Atom Count	11	PubChem[1][4]
Complexity	99.7	PubChem[1][4]

Note: Experimental data for properties such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Amino-1-cyclohexylpropan-1-ol** (CAS 126679-00-3) are not readily available in the public domain. The data presented are computationally derived.

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of **3-Amino-1-cyclohexylpropan-1-ol** are not widely published, several general synthetic strategies are applicable for the preparation of this and similar amino alcohols.

General Synthetic Approaches:

- Reduction of Nitriles: One documented route involves the reduction of a nitrile precursor. Specifically, rac-3-cyclohexyl-3-hydroxypropionitrile can be reduced to **3-Amino-1-cyclohexylpropan-1-ol**.
 - Experimental Protocol Outline (Based on similar reductions):
 - Reactant: rac-3-cyclohexyl-3-hydroxypropionitrile is dissolved in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.
 - Reducing Agent: A solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH_4), in the same solvent is prepared separately.
 - Reaction: The nitrile solution is added dropwise to the cooled (typically 0 °C) solution of the reducing agent under an inert atmosphere (e.g., nitrogen or argon).
 - Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.
 - Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to precipitate the aluminum salts.
 - Workup: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).
 - Purification: The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield **3-Amino-1-cyclohexylpropan-1-ol**.

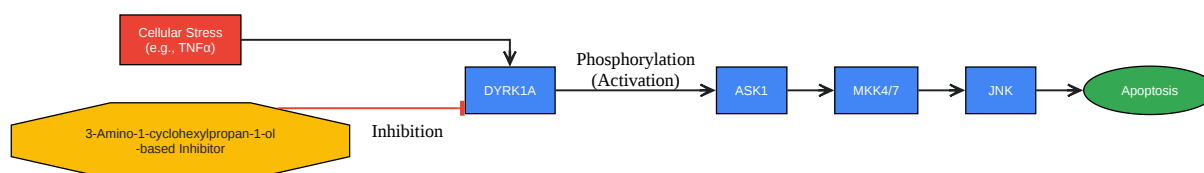
- Reductive Amination: This method involves the reaction of a β -hydroxy ketone or aldehyde with an amine source, followed by reduction.
- Ring-Opening of Epoxides: A suitable cyclohexyl-containing epoxide can be reacted with an amine nucleophile to open the epoxide ring and form the corresponding amino alcohol.
- Reduction of β -Aminoketones: A β -aminoketone precursor can be reduced to the target amino alcohol.
- Henry Reaction (Nitroaldol Reaction): This multi-step synthesis involves the reaction of a nitroalkane with a cyclohexyl aldehyde, followed by reduction of the nitro group to an amine.

Biological Significance and Signaling Pathways

3-Amino-1-cyclohexylpropan-1-ol serves as a key structural motif in the development of inhibitors targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and as antagonists for the Neuropeptide Y (NPY) Y1 receptor.

DYRK1A Signaling Pathway

DYRK1A is a protein kinase implicated in neurodevelopmental processes and certain cancers. Inhibitors of DYRK1A are of significant interest in therapeutic research. The kinase is known to be involved in the ASK1-JNK signaling pathway, which plays a role in apoptotic cell death.

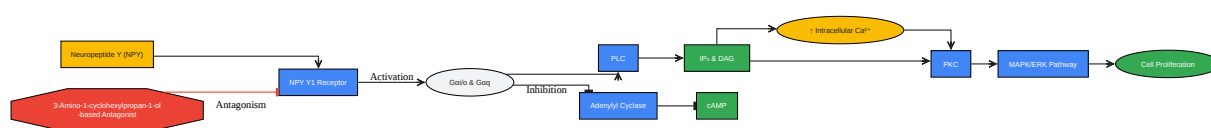


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Caption: Role of a **3-Amino-1-cyclohexylpropan-1-ol**-based inhibitor in the DYRK1A-mediated apoptosis pathway.

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand NPY, initiates a signaling cascade involved in processes such as vasoconstriction and cell proliferation. Antagonists of the Y1 receptor are being investigated for various therapeutic applications.



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Caption: Antagonism of the NPY Y1 receptor signaling cascade by a **3-Amino-1-cyclohexylpropan-1-ol**-based compound.

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